1,3-Benzodioxole-2-carboxylic acid
Overview
Description
1,3-Benzodioxole-2-carboxylic acid is a chemical compound that is part of the 1,3-benzodioxole family. This family of compounds is known for its presence in natural products and has been identified in various biological activities. The compound itself has not been explicitly detailed in the provided papers, but its derivatives and related compounds have been synthesized and studied for their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3-benzodioxole derivatives has been explored through various methods. For instance, an iodine-induced 1,3-dipolar cycloaddition reaction has been developed to construct benzo[f]isoindole-1,3-dicarboxylates, which are structurally related to 1,3-benzodioxole-2-carboxylic acid . Additionally, the synthesis of 1,3-benzodioxole itself has been achieved from catechol by cyclization with dichloromethane under optimized conditions . Derivatives of 1,3-benzodioxole have also been synthesized, including those with amino acid moieties in the side chain, starting from safrole, a natural product containing the 1,3-benzodioxole unit .
Molecular Structure Analysis
While the molecular structure of 1,3-benzodioxole-2-carboxylic acid is not directly reported, related compounds such as 1-benzothiophene-2-carboxylic acid have been structurally characterized using laboratory X-ray powder diffraction data and DFT-D calculations . These studies provide insights into the three-dimensional arrangements and hydrogen bonding interactions that could be relevant to the 1,3-benzodioxole-2-carboxylic acid structure.
Chemical Reactions Analysis
The chemical reactivity of 1,3-benzodioxole derivatives has been explored in various contexts. For example, halogenated 1-benzylindazole-3-carboxylic acids, which share a similar structural motif, have been synthesized and studied for their antispermatogenic activity . Bromination derivatives of 1,3-benzodioxole have also been synthesized, indicating the versatility of the 1,3-benzodioxole scaffold in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-benzodioxole-2-carboxylic acid are not directly discussed in the provided papers. However, the synthesis and characterization of related compounds, such as asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton, provide some context for the properties of the benzodioxole ring system. These studies include the use of chiral HPLC columns for resolution and the potential for fluorescent properties in derivatives . Additionally, the anti-inflammatory properties of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit suggest that the benzodioxole derivatives may also exhibit biological activities .
Scientific Research Applications
Organometallic Methodology and Derivatives Synthesis
1,3-Benzodioxole-2-carboxylic acid has been utilized in organometallic methodology. In a study by Schlosser, Gorecka, and Castagnetti (2003), 2,2-difluoro-1,3-benzodioxole was converted into various derivatives, including carboxylic acids and alcohols, showcasing its utility in synthesizing diverse organic compounds (Schlosser, Gorecka, & Castagnetti, 2003).
Fluorometric Chiral Agents
The asymmetric skeleton of 1,3-benzodioxole-2-carboxylic acid has been used in designing novel chiral fluorometric agents. Nishida et al. (2001) and Meguro et al. (2001) highlighted its application in enantiomer analyses of biomolecules, making it a valuable tool in chiral chemistry and bioanalysis (Nishida et al., 2001); (Meguro et al., 2001).
Green Chemistry and Synthesis
The compound plays a role in green chemistry. Dutta Gupta et al. (2012) demonstrated its involvement in microwave-assisted synthesis of benzodioxole derivatives, emphasizing its role in eco-friendly and efficient synthetic processes (Dutta Gupta, Rao, & Raghavendra, 2012).
Anticancer and Antibacterial Applications
1,3-Benzodioxole derivatives have shown potential in anticancer and antibacterial applications. Gupta et al. (2016) and Siddiqa et al. (2014) explored the synthesis and biological evaluation of these derivatives, highlighting their promising role in medicinal chemistry (Gupta et al., 2016); (Siddiqa et al., 2014).
Photochemical and Electrochemical Applications
Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative as a photoinitiator for free radical polymerization, indicating its potential in photochemistry. Additionally, Röckl et al. (2019) explored the electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxoles, demonstrating its versatility in electrochemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012); (Röckl, Hauck, Schollmeyer, & Waldvogel, 2019).
Biological Activities and Applications
Lastly, Khalil et al. (2021) evaluated benzodioxol derivatives as antimicrobial and antioxidant agents, revealing their potential in pharmaceutical applications (Khalil, Jaradat, Hawash, & Issa, 2021).
Safety And Hazards
1,3-Benzodioxole-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
1,3-Benzodioxole derivatives have shown promising results as potent auxin receptor agonists and root growth promoters . This class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of K-10 may be effective for enhancing root growth and crop production .
properties
IUPAC Name |
1,3-benzodioxole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAUZUZNFRBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424586 | |
Record name | 1,3-benzodioxole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-2-carboxylic acid | |
CAS RN |
827-81-6 | |
Record name | 1,3-benzodioxole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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